molecular formula C17H20ClNO2 B14913319 Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride

Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride

Cat. No.: B14913319
M. Wt: 305.8 g/mol
InChI Key: OHOVBGRGMBZUOX-NTISSMGPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride typically involves the reaction of benzyl alcohol with an amino acid derivative under specific conditions. One common method involves the esterification of (S)-3-amino-4-phenylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium azide (NaN₃) are employed in substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions yield benzyl alcohol or benzylamine derivatives.

    Substitution: Substitution reactions produce various benzyl-substituted compounds.

Scientific Research Applications

Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simple amine with a benzyl group, used in organic synthesis and as a precursor to various chemicals.

    Benzyl alcohol: An aromatic alcohol used as a solvent and in the synthesis of esters and other derivatives.

    Benzyl chloride: An organochlorine compound used as an intermediate in the production of benzyl derivatives.

Uniqueness

Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride is unique due to its specific structure, which combines a benzyl group with an amino acid derivative. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

benzyl (3S)-3-amino-4-phenylbutanoate;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c18-16(11-14-7-3-1-4-8-14)12-17(19)20-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1

InChI Key

OHOVBGRGMBZUOX-NTISSMGPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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